![molecular formula C11H15ClN4 B1489940 2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2097970-01-7](/img/structure/B1489940.png)
2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Übersicht
Beschreibung
Pyrrole is a nitrogen-containing heterocycle that is widely used in medicinal chemistry to develop compounds for treating human diseases . Pyrimidine is another nitrogen-containing heterocycle that is part of many bioactive compounds .
Synthesis Analysis
There are various methods to synthesize pyrrole and pyrimidine derivatives. For instance, a visible light-induced diastereoselective synthesis of pyrrole derivatives has been reported .
Molecular Structure Analysis
The molecular structure of pyrrole and pyrimidine derivatives can be quite diverse, depending on the substituents attached to the ring .
Chemical Reactions Analysis
Pyrrole and pyrimidine derivatives can undergo various chemical reactions. For example, the introduction of a second amino substituent in 4-amino-6-chloropyrimidine was achieved using Pd(0) catalysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole and pyrimidine derivatives can be influenced by various factors, such as the substituents attached to the ring and the conditions under which they are studied .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Development
2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a compound with potential applications in chemical synthesis, serving as an intermediate for the development of various derivatives. Research has explored its utility in creating compounds with antimicrobial properties, showcasing the synthesis of new coumarin derivatives through reactions involving a variety of reagents, indicating its versatility in chemical transformations (Al-Haiza, Mostafa, & El-kady, 2003). Another study highlighted the synthesis of novel 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives, demonstrating plant growth stimulating effects, further underlining the compound's role in the synthesis of biologically active molecules (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Antimicrobial and Antifungal Applications
Compounds derived from 2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole have been investigated for their antimicrobial and antifungal potentials. For instance, the synthesis and antimicrobial activity of various pyrrole-3-carbonitrile derivatives were explored, offering insights into the development of new antimicrobial agents (Abdel-Mohsen, 2005). This indicates the relevance of the parent compound in creating new molecules with potential applications in combating microbial and fungal infections.
Biological Activity and Drug Discovery
The pyrrolo[3,4-c]pyrrole scaffold, to which 2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole belongs, serves as a foundation for the synthesis of molecules with significant biological activities. Research in this area has led to the development of dual inhibitors targeting thymidylate synthase and dihydrofolate reductase, demonstrating the compound's potential in antitumor drug discovery (Gangjee, Li, Yang, & Kisliuk, 2008). Another study designed and synthesized classical antifolates based on the pyrrolo[3,2-d]pyrimidine scaffold, highlighting the compound's utility in creating dual inhibitors with antitumor properties (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Wirkmechanismus
The mechanism of action of pyrrole and pyrimidine derivatives can vary widely, depending on their structure and the target biomolecules. Some derivatives are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(6-chloropyrimidin-4-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4/c1-15-3-8-5-16(6-9(8)4-15)11-2-10(12)13-7-14-11/h2,7-9H,3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVFMRSWUATGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





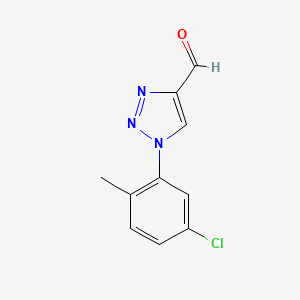


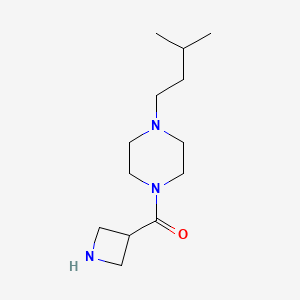

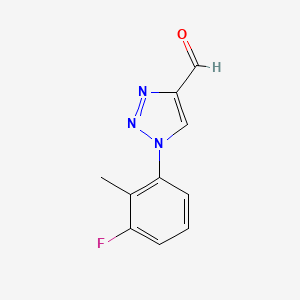
![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)

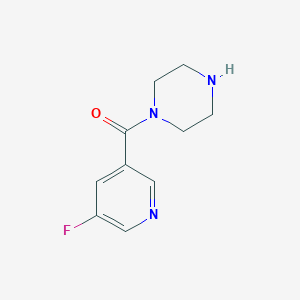
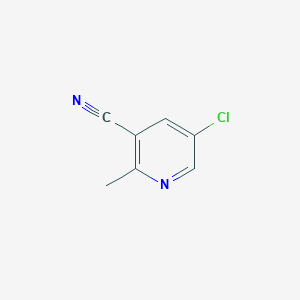

![3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489879.png)